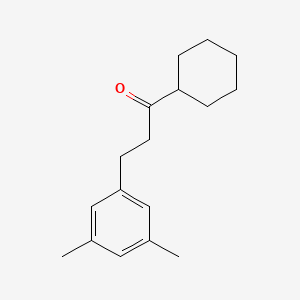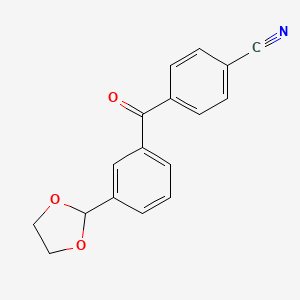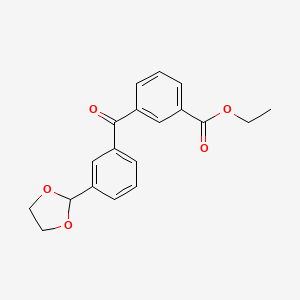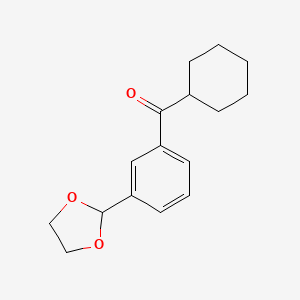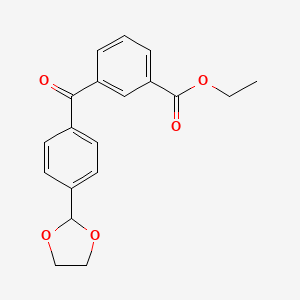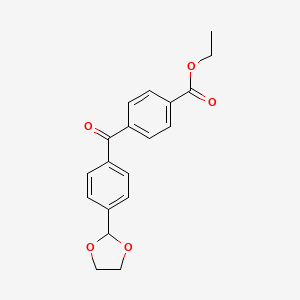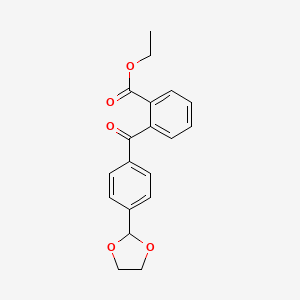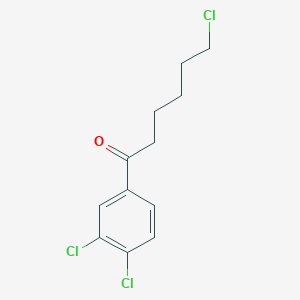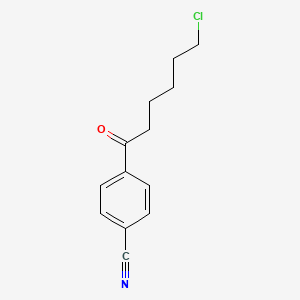![molecular formula C12H14ClN3O B3023974 7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one CAS No. 1016818-09-9](/img/structure/B3023974.png)
7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one
Übersicht
Beschreibung
The compound 7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is a synthetic molecule that is part of a broader class of compounds known for their potential therapeutic applications. While the provided papers do not directly discuss this specific compound, they do provide insight into similar compounds with related structures and potential biological activities. For instance, the first paper discusses a series of spirochromanone analogues with anticancer properties , and the second paper describes the synthesis of a quinoline derivative with potential anti-malarial activity . These studies suggest that compounds with spiro and quinoline moieties, such as the one , are of significant interest in medicinal chemistry due to their biological relevance.
Synthesis Analysis
The synthesis of related compounds involves multiple steps, including amino protection, nucleophilic reaction, and deprotection, as described in the second paper . These methods are generally applicable to the synthesis of various derivatives containing piperidine and quinoline rings, which are structural features that may be present in the compound of interest. The synthesis process is characterized by high yields and can be adapted for the creation of a wide range of derivatives, indicating a robust and versatile synthetic route.
Molecular Structure Analysis
The molecular structure of compounds similar to 7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one is typically confirmed using spectroscopic techniques such as IR, GC-MS, and 1H-NMR . These methods provide detailed information about the molecular framework, including the presence of specific functional groups and the overall molecular architecture. The structural characterization is crucial for confirming the identity of the synthesized compounds and for subsequent biological evaluations.
Chemical Reactions Analysis
The chemical reactivity of compounds with spiro and quinoline structures can be inferred from the synthetic methods employed. The nucleophilic reaction step mentioned in the synthesis of the quinoline derivative suggests that these compounds can participate in reactions typical of electron-rich aromatic systems. Additionally, the presence of a chloro substituent, as in the compound of interest, may facilitate further chemical transformations through substitution reactions.
Physical and Chemical Properties Analysis
The physical and chemical properties of compounds like 7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one are not explicitly discussed in the provided papers. However, the properties can be predicted based on the structural features and the known behaviors of similar compounds. For instance, the presence of a spirochromanone moiety as seen in the first paper suggests that these compounds may exhibit certain stereochemical properties and steric hindrance that can influence their physical state and solubility. The in-silico ADME prediction studies mentioned for the spirochromanone analogues indicate that these compounds are likely to have favorable pharmacokinetic profiles, which is an important consideration for potential drug candidates.
Wissenschaftliche Forschungsanwendungen
Synthesis and Chemical Properties
Several studies have been conducted on the synthesis of spiro[piperidine-quinazolin]-ones, highlighting their complex chemistry and potential as scaffolds in drug discovery. For instance, the synthesis and evaluation of spiro[piperidine-quinazolin]-ones as NOP ligands demonstrated their partial agonistic activity, with certain compounds acting as pure antagonists (Mustazza et al., 2006). This highlights the compound's interaction with the nociceptin receptor, an area of interest in pain and addiction research.
Another study focused on the solid-phase synthesis of spiroquinazolinones, emphasizing their unique 3D architectures and pharmacological relevance (Pospíšilová et al., 2018). This work presents an innovative approach to generating complex molecules with potential biological activities.
Potential Biological Activities
The exploration of spiro compounds also extends to their potential biological activities. Research into novel spiropiperidines as highly potent and subtype selective σ-receptor ligands part 1, for example, has shown that these compounds exhibit significant affinity for σ1- and σ2-receptors, implicating them in the development of treatments for pain, cancer, and neurological disorders (Maier & Wünsch, 2002).
Application in Drug Synthesis
The compound's utility is further demonstrated in the synthesis of fluorine-containing substituted spiroquinolines, offering a rapid one-pot multi-component reaction under microwave irradiation and sonication. This method provides excellent yields in short reaction times, making it valuable for generating fluorinated quinoline derivatives for biological screening tests (Dandia et al., 2007).
Wirkmechanismus
Safety and Hazards
Zukünftige Richtungen
Eigenschaften
IUPAC Name |
7-chlorospiro[1,3-dihydroquinazoline-2,4'-piperidine]-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14ClN3O/c13-8-1-2-9-10(7-8)15-12(16-11(9)17)3-5-14-6-4-12/h1-2,7,14-15H,3-6H2,(H,16,17) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RSZGETWKFNKOAQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCC12NC3=C(C=CC(=C3)Cl)C(=O)N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14ClN3O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7'-chloro-1'H-spiro[piperidine-4,2'-quinazolin]-4'(3'H)-one | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




